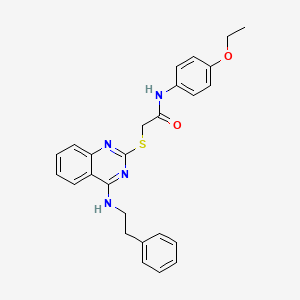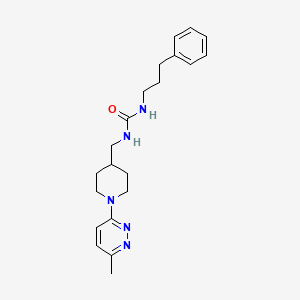
1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Inhibition of Soluble Epoxide Hydrolase
1,3-Disubstituted ureas with a piperidyl moiety, such as 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea, have been synthesized and studied for their structure-activity relationships as inhibitors of human and murine soluble epoxide hydrolase (sEH). These compounds demonstrate substantial pharmacokinetic improvements over previous sEH inhibitors and have shown efficacy in reducing inflammatory pain in in vivo models, indicating their potential therapeutic applications in pain management (Rose et al., 2010).
Spectroscopic and Structural Studies
Tri-substituted ureas containing an N-methylpiperazine moiety, related in structure to 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea, have been synthesized and characterized through spectroscopic methods. These studies contribute to the understanding of the molecular structures and conformational dynamics of such compounds, which is essential for their potential applications in medicinal chemistry and material science (Iriepa & Bellanato, 2013).
Conformational Studies
Conformational studies of heterocyclic ureas, related to 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea, have revealed insights into their unfolding processes to form multiply hydrogen-bonded complexes. These findings have implications for the design of self-assembling materials and for understanding the fundamental aspects of molecular interactions and folding mechanisms (Corbin et al., 2001).
properties
IUPAC Name |
1-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-17-9-10-20(25-24-17)26-14-11-19(12-15-26)16-23-21(27)22-13-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-10,19H,5,8,11-16H2,1H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASQYMDUZJGCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2457568.png)
![Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B2457570.png)
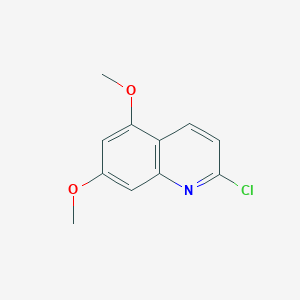
![5-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2457572.png)
![(4-Methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2457575.png)
![(2Z)-2-[(3-fluorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2457576.png)
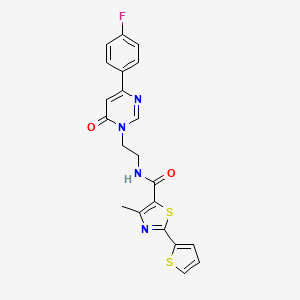
![2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2457583.png)
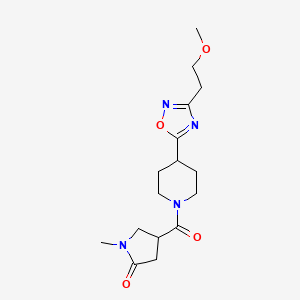
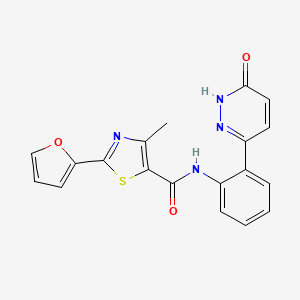
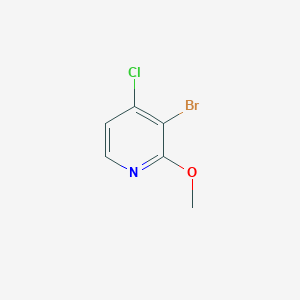
![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole](/img/structure/B2457589.png)
